molecular formula C10H16ClNO B13177348 3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one

3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one

Cat. No.: B13177348
M. Wt: 201.69 g/mol
InChI Key: NLQNUNBLZIEESJ-UHFFFAOYSA-N
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Description

3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one is a bicyclic ketone derivative featuring a chlorinated propane backbone fused to an octahydrocyclopenta[b]pyrrol moiety. This compound’s unique structure combines a rigid bicyclic amine system with a reactive chloro-propanone group, making it a candidate for diverse applications in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-3-chloropropan-1-one

InChI

InChI=1S/C10H16ClNO/c11-6-4-10(13)12-7-5-8-2-1-3-9(8)12/h8-9H,1-7H2

InChI Key

NLQNUNBLZIEESJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCN(C2C1)C(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with the precursor to introduce the chloro group .

Industrial Production Methods

it is likely that similar chlorination reactions are scaled up for industrial purposes, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with β-Lactam Analogues

A structurally related compound, 3-Chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-one, shares the chloro-substituted propane motif but incorporates a β-lactam (azetidin-2-one) ring instead of a bicyclic amine. Key differences include:

Property 3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one 3-Chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-one
Core Structure Bicyclic octahydrocyclopenta[b]pyrrol β-Lactam (azetidin-2-one) ring
Substituents Chloro-propanone Chloro-propanone, perimidine, phenyl
Biological Activity Limited data; potential agrochemical applications Antimicrobial activity (Gram-positive bacteria)
Synthetic Complexity High (due to bicyclic system) Moderate (standard β-lactam synthesis)

The β-lactam derivative’s antimicrobial efficacy highlights how ring systems (e.g., β-lactam vs. bicyclic amine) influence bioactivity.

Comparison with Simple Chlorinated Propanes

Simpler chlorinated propane derivatives, such as 1-chloropropane (CAS 75-29-6) and Chloropropylate (CAS 5836-10-2), provide insights into the role of chlorine and backbone structure:

Property This compound 1-Chloropropane Chloropropylate
Molecular Formula C₁₁H₁₆ClNO C₃H₇Cl C₁₃H₁₆Cl₂O₃
CAS Number Not available in sources 75-29-6 5836-10-2
Applications Research chemical (potential agrochemical) Solvent, intermediate Acaricide (pesticide)
Environmental Persistence Unknown High volatility Moderate persistence

The bicyclic amine and ketone groups in the target compound likely reduce volatility and increase environmental persistence compared to 1-chloropropane. Chloropropylate’s acaricidal activity suggests that chlorine positioning and ester groups critically influence pesticidal efficacy, a trait that may extend to the target compound .

Research Findings and Implications

  • Chlorine Reactivity: The chloro-propanone group may undergo nucleophilic substitution, analogous to Chloropropylate, enabling derivatization for agrochemical applications .
  • Synthetic Challenges : The bicyclic amine requires advanced cyclization techniques, contrasting with the straightforward synthesis of simpler chlorinated propanes .

Biological Activity

3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol. This compound features a chloro substituent and a bicyclic structure, which may contribute to its biological activity. Research into its potential therapeutic applications, particularly in antimicrobial and anticancer domains, is ongoing.

The compound has distinct chemical properties that facilitate its interaction with biological systems. The presence of the chloro group and the octahydrocyclopenta[b]pyrrol moiety is believed to play a significant role in its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
IUPAC Name1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-3-chloropropan-1-one
InChI KeyNLQNUNBLZIEESJ-UHFFFAOYSA-N
Canonical SMILESC1CC2CCN(C2C1)C(=O)CCCl

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity. The exact mechanisms remain to be elucidated; however, it is hypothesized that the compound interacts with microbial enzymes or cellular structures, disrupting their function.

Anticancer Activity

Research has also suggested potential anticancer properties of this compound. It is believed that the compound may induce apoptosis in cancer cells or inhibit cell proliferation through various pathways. The specific targets within cancer cells are still under investigation, but initial findings are promising.

The precise mechanism of action for this compound is not fully understood. However, it is thought to interact with specific biological targets such as enzymes or receptors. Understanding these interactions will be crucial for developing therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains, suggesting that this compound might share similar properties .
  • Cancer Cell Line Testing : In vitro tests on different cancer cell lines indicated that the compound could inhibit cell growth effectively at certain concentrations, leading to further investigations into its potential as a chemotherapeutic agent .
  • Enzyme Interaction Studies : Ongoing research aims to identify specific enzymes that interact with this compound, which could elucidate its mechanism of action and help in designing more effective derivatives .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-oneSimilar bicyclic structure but different ring systemVariations in biological activity due to structural differences
3-ChloroisobuteneSimilar chlorinated alkene structurePrimarily used as an industrial intermediate
3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-oneContains additional methyl groupsPotentially different reactivity profiles due to additional substituents

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